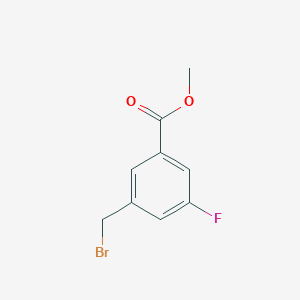

3-(溴甲基)-5-氟苯甲酸甲酯

描述

Methyl 3-(bromomethyl)benzoate is a chemical compound used in organic synthesis. It is also known as 3-(Bromomethyl)benzoic acid methyl ester . The empirical formula of this compound is C9H9BrO2 .

Synthesis Analysis

Methyl 3-(bromomethyl)benzoate and related compounds can be synthesized through various chemical reactions involving bromination, esterification, and interactions with different aldehydes and reagents. A notable synthesis approach involves reacting methyl 4-methylbenzoate with N-bromosuccinimide under optimized conditions. Another synthesis path includes the reaction of methyl 3-bromomethylbut-3-enoate with various aldehydes in the presence of zinc .Molecular Structure Analysis

The molecular structure of methyl 3-(bromomethyl)benzoate can be elucidated through crystallographic studies. These studies provide insights into the two-dimensional architectures formed by these compounds, emphasizing the role of bromo and methoxymethoxy groups in the overall molecular conformation.Chemical Reactions Analysis

Methyl 3-(bromomethyl)benzoate participates in various chemical reactions, including condensation with aldehydes, reactions with tributylchlorostannane, and interactions with zinc complexes to form α-methylene-γ-lactones. These reactions highlight the compound’s reactivity and potential as a precursor for further synthetic applications.Physical And Chemical Properties Analysis

Methyl 3-(bromomethyl)benzoate is a solid with a molecular weight of 229.07 g/mol . It has a boiling point of 112-114 °C/3 mmHg and a melting point of 41-45 °C. The compound’s reactivity and interactions with other compounds can be influenced by the presence of bromomethyl and benzoate groups.科学研究应用

合成和化学结构分析

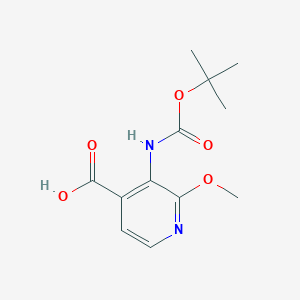

- 与 3-(溴甲基)-5-氟苯甲酸甲酯密切相关的 2-氨基-5-氟苯甲酸甲酯已使用硝化、酯化和加氢反应合成,以 3-氟苯甲酸为原料。合成工艺优化后收率达到 81%,并通过红外、核磁共振和气相色谱-质谱等多种方法对产物的结构进行了确证 (尹建中,2010 年)。

在放射性配体合成中的应用

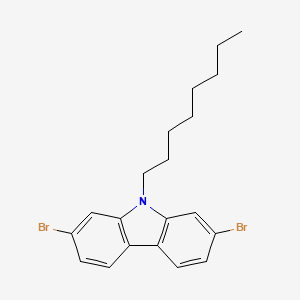

- 溴甲基衍生物已被用于正电子发射断层扫描 (PET) 放射性配体的合成中,显示出在脑受体成像中应用的潜力。例如,使用溴甲基类似物合成的化合物在磷酸肌醇水解测定中显示出高亲和力,这与脑中的代谢型谷氨酸亚型-5 受体的成像相关 (F. Siméon 等人,2007 年)。

新型化合物的合成

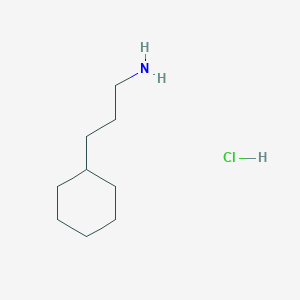

- 像 3-(溴甲基)-5-氟苯甲酸甲酯这样的溴甲基衍生物在合成新型化合物中发挥了重要作用。例如,6-溴甲基-3,4-二氢-2-甲基-4-氧代喹唑啉(一些抗癌药物的关键中间体)的合成涉及一系列反应,起始于 2-氨基-5-甲基苯甲酸 (曹胜利,2004 年)。

荧光传感器开发

- 3,5-双((E)-(2-羟苯亚氨基)甲基)-4-羟基苯甲酸甲酯(一种与 3-(溴甲基)-5-氟苯甲酸甲酯在结构上相关的化合物)已被用于开发一种高度灵敏、选择性的 Al3+ 检测荧光传感器。该应用展示了此类化合物在开发用于生物和环境样品中特定离子的灵敏检测工具方面的潜力 (叶兴佩等人,2014 年)。

安全和危害

Methyl 3-(bromomethyl)benzoate is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

未来方向

Methyl 3-(bromomethyl)benzoate is used in organic synthesis of other chemicals . Its reactivity and the presence of functional groups facilitate a wide range of reactions, offering versatility in synthetic chemistry applications. Therefore, it has potential for further exploration in the field of organic synthesis.

作用机制

Target of Action

Methyl 3-(bromomethyl)-5-fluorobenzoate is a chemical compound that primarily targets the benzylic position in organic compounds . The benzylic position is a carbon atom that is adjacent to a benzene ring and is a primary site for various chemical reactions .

Mode of Action

The compound interacts with its targets through a process known as free radical bromination . In this process, Methyl 3-(bromomethyl)-5-fluorobenzoate acts as a brominating agent, introducing a bromine atom at the benzylic position . This reaction is facilitated by the presence of N-bromosuccinimide (NBS), which generates a succinimidyl radical that abstracts a hydrogen atom from the benzylic position, forming a benzylic radical . This benzylic radical then reacts with NBS to form the brominated product .

Biochemical Pathways

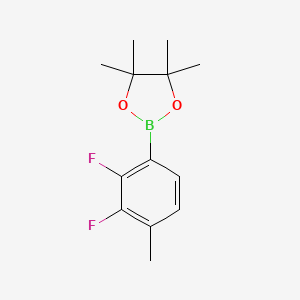

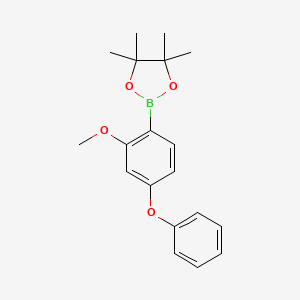

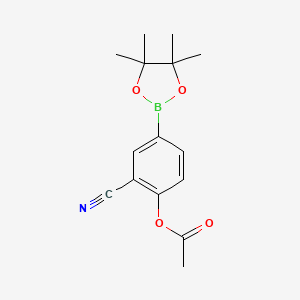

Methyl 3-(bromomethyl)-5-fluorobenzoate is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

The primary result of the action of Methyl 3-(bromomethyl)-5-fluorobenzoate is the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of Methyl 3-(bromomethyl)-5-fluorobenzoate is influenced by various environmental factors. For instance, the temperature and pH can affect the rate and selectivity of the bromination reaction Additionally, the presence of other functional groups in the substrate can influence the compound’s reactivity

属性

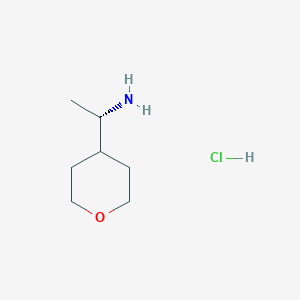

IUPAC Name |

methyl 3-(bromomethyl)-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZCUFYQMNZINM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane](/img/structure/B1428572.png)

![(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B1428578.png)